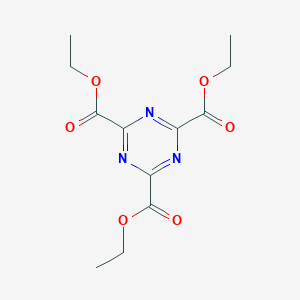

Triethyl 1,3,5-triazine-2,4,6-tricarboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

triethyl 1,3,5-triazine-2,4,6-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O6/c1-4-19-10(16)7-13-8(11(17)20-5-2)15-9(14-7)12(18)21-6-3/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKNPNZKIOSOWES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NC(=N1)C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30274530 | |

| Record name | Triethyl 1,3,5-triazine-2,4,6-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30274530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898-22-6 | |

| Record name | Triethyl 1,3,5-triazine-2,4,6-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30274530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-triethyl 1,3,5-triazine-2,4,6-tricarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physical and chemical properties of Triethyl 1,3,5-triazine-2,4,6-tricarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Triethyl 1,3,5-triazine-2,4,6-tricarboxylate. The information is curated for professionals in research and development who require detailed data on this compound for its potential applications as a chemical intermediate and building block in various synthetic pathways.

Core Compound Properties

This compound, a symmetrically substituted triazine, is a stable organic compound. Its core structure consists of a triazine ring functionalized with three ethyl carboxylate groups. This substitution pattern makes it a versatile precursor in the synthesis of more complex molecules, including those with potential applications in materials science and medicinal chemistry.

Physical Properties

The known physical properties of this compound are summarized in the table below. The compound is a solid at room temperature. While a specific boiling point is not well-documented, the lack of a reported flash point suggests that the compound may decompose at elevated temperatures before boiling.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅N₃O₆ | [1] |

| Molecular Weight | 297.26 g/mol | [1] |

| CAS Number | 898-22-6 | [1] |

| Melting Point | 170-174 °C | |

| Appearance | White solid (presumed) | Inferred from properties |

Chemical Properties and Reactivity

This compound undergoes chemical transformations typical of esters. A key reaction is its hydrolysis to the corresponding 1,3,5-triazine-2,4,6-tricarboxylic acid. This reaction is typically carried out under basic conditions followed by acidification.[2] The triazine ring itself is relatively stable due to its aromatic character.

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by two main signals corresponding to the ethyl groups attached to the carboxylates.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~1.45 | triplet | 9H | -CH₃ |

| ~4.54 | quartet | 6H | -O-CH₂- |

Note: The exact chemical shifts can vary slightly depending on the solvent and instrument used.

¹³C NMR Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum of a related compound, 1,3,5-triazine-2,4,6-tricarboxylic acid, shows characteristic peaks for O-H and C=O stretching, which would differ from the spectrum of the triethyl ester.[2] For this compound, one would expect strong absorption bands corresponding to the C=O stretching of the ester groups, typically in the range of 1730-1750 cm⁻¹.

Experimental Protocols

Hydrolysis of this compound

This protocol details the conversion of the triethyl ester to 1,3,5-triazine-2,4,6-tricarboxylic acid.[2]

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl), 0.1 M

-

Round bottom flask

-

Liebig condenser

-

Stirring apparatus

-

pH meter or pH paper

-

Filtration apparatus

Procedure:

-

In a round bottom flask equipped with a Liebig condenser and a stirring mechanism, combine this compound (1.0 g, 3.36 mmol) with a solution of NaOH (0.672 g, 16.8 mmol) in a 1:1 mixture of water and ethanol (50 mL).

-

Heat the mixture to reflux with constant stirring for 10 hours.

-

After the reflux period, allow the reaction mixture to cool to room temperature.

-

Adjust the pH of the solution to 2 using 0.1 M HCl. This will cause a white precipitate of 1,3,5-triazine-2,4,6-tricarboxylic acid to form.

-

Collect the white precipitate by filtration.

-

Recrystallize the product from ice-cold water and dry to obtain the pure tricarboxylic acid.

Caption: Hydrolysis of this compound.

Synthesis of this compound

Another general approach for synthesizing substituted 1,3,5-triazines involves the nucleophilic substitution of cyanuric chloride.[3][4] This method is highly versatile and allows for the introduction of various functional groups onto the triazine ring.[3][4]

Caption: A possible synthetic route to the title compound.

Applications and Future Directions

This compound serves as a valuable building block in organic synthesis. The ester functionalities can be readily converted to other functional groups such as amides, carboxylic acids, and alcohols, opening up pathways to a diverse range of molecular architectures. These derivatives have potential applications in the development of novel pharmaceuticals, agrochemicals, and functional materials. Further research into the reactivity and applications of this compound is warranted to fully explore its synthetic potential.

References

- 1. scbt.com [scbt.com]

- 2. Preparation and Aggregation-Induced Emission of New 1,3,5-Triazine-2,4,6-tricarboxamide with Liquid Crystal Properties – Oriental Journal of Chemistry [orientjchem.org]

- 3. Synthesis of 2,4,6-tri-substituted-1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines [mdpi.com]

Synthesis of Triethyl 1,3,5-triazine-2,4,6-tricarboxylate from ethyl cyanoformate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the synthesis of triethyl 1,3,5-triazine-2,4,6-tricarboxylate, a key building block in medicinal chemistry and materials science. While the direct cyclotrimerization of ethyl cyanoformate is the theoretical primary route to this compound, a comprehensive review of available literature indicates a lack of specific, detailed experimental protocols for this transformation. This document provides an in-depth exploration of related and alternative synthetic strategies. It includes detailed experimental procedures for the synthesis of the isomeric triethyl 1,2,4-triazine-3,5,6-tricarboxylate from ethyl cyanoformate and general methodologies for the synthesis of substituted 1,3,5-triazines from cyanuric chloride. Furthermore, it discusses catalytic systems employed in the cyclotrimerization of other nitriles, which may serve as a foundation for the development of a viable synthesis for the title compound.

Introduction

This compound is a symmetrically substituted triazine with significant potential in the development of novel pharmaceuticals and functional materials. The 1,3,5-triazine core is a prevalent scaffold in a variety of biologically active molecules. The three ester functionalities of the target molecule offer versatile handles for further chemical modification, making it an attractive starting material for the synthesis of more complex derivatives.

The most direct conceptual pathway to this compound is the cyclotrimerization of three molecules of ethyl cyanoformate. This reaction involves the formation of the stable 1,3,5-triazine ring from three nitrile precursors.

Caption: Conceptual pathway for the synthesis of this compound.

Despite the conceptual simplicity of this reaction, specific experimental details, including catalysts, reaction conditions, and yields, are not well-documented in the surveyed scientific literature. Therefore, this guide focuses on established synthetic methods for closely related compounds and alternative routes to the 1,3,5-triazine core structure.

Synthesis of an Isomeric Triazine from Ethyl Cyanoformate

While the direct synthesis of the 1,3,5-triazine from ethyl cyanoformate is not readily found, a detailed procedure for the synthesis of its 1,2,4-isomer, triethyl 1,2,4-triazine-3,5,6-tricarboxylate, is available. This multi-step synthesis highlights the reactivity of ethyl cyanoformate in the formation of triazine rings.

Experimental Protocol: Synthesis of Triethyl 1,2,4-triazine-3,5,6-tricarboxylate

This synthesis proceeds through several intermediates, starting from ethyl cyanoformate.

Caption: Workflow for the synthesis of triethyl 1,2,4-triazine-3,5,6-tricarboxylate.

Step A: Ethyl thioamidooxalate In a 100-mL round-bottomed flask equipped with a magnetic stirrer, a solution of ethyl cyanoformate (20 g, 0.20 mol) in 25 mL of benzene is cooled to 0°C in an ice bath. To this stirring solution, diethylamine (0.4 g, 5.5 mmol) is added, followed by bubbling hydrogen sulfide gas through the mixture for 15-20 minutes. The reaction is then allowed to warm to 25°C and stirred for 14-16 hours. The resulting crude product is collected by filtration and washed with benzene (2 x 3 mL) to yield pure ethyl thioamidooxalate.

Step B: Ethyl oxalamidrazonate A solution of anhydrous hydrazine (4.8 g, 0.15 mol) in 75 mL of ethanol is added dropwise over 10 minutes to a stirred solution of ethyl thioamidooxalate (20.0 g, 0.15 mol) in 450 mL of ethanol at 25°C in a 1-L round-bottomed flask. The mixture is stirred at 25°C for 3 hours. The solvent is then removed under reduced pressure, and the resulting reddish-orange solid is triturated with 350 mL of ethanol.

Step D: Triethyl 1,2,4-triazine-3,5,6-tricarboxylate In a 1-L three-necked round-bottomed flask equipped with a magnetic stirrer, addition funnel, and a nitrogen inlet, a solution of ethyl oxalamidrazonate (11.6 g, 88.0 mmol) in 350 mL of absolute ethanol is added dropwise over 40-45 minutes to a stirring solution of diethyl dioxosuccinate (23.1 g, 114.0 mmol) in 86 mL of absolute ethanol at 25°C under a nitrogen atmosphere. After the addition is complete, the reaction mixture is stirred at 25°C for 16 hours. A reflux condenser is then attached, and the mixture is heated at reflux for 2 hours. After cooling, the solvent is removed under reduced pressure. The final product is purified by gravity chromatography on a silica gel column.

Quantitative Data

| Intermediate/Product | Starting Material | Reagents | Solvent | Temperature | Time | Yield |

| Ethyl thioamidooxalate | Ethyl cyanoformate | H₂S, Diethylamine | Benzene | 0-25°C | 14-16h | 78% |

| Ethyl oxalamidrazonate | Ethyl thioamidooxalate | Anhydrous Hydrazine | Ethanol | 25°C | 3h | - |

| Triethyl 1,2,4-triazine-3,5,6-tricarboxylate | Ethyl oxalamidrazonate | Diethyl dioxosuccinate | Ethanol | 25°C-reflux | 18h | 56% |

Alternative Synthetic Routes to 1,3,5-Triazines

Given the absence of a direct protocol for the target molecule from ethyl cyanoformate, exploring alternative, well-established methods for the synthesis of substituted 1,3,5-triazines is crucial. The most common precursor for this class of compounds is 2,4,6-trichloro-1,3,5-triazine, also known as cyanuric chloride.

General Protocol: Nucleophilic Substitution of Cyanuric Chloride

The chlorine atoms on cyanuric chloride can be sequentially substituted by various nucleophiles. The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled, stepwise reactions by careful temperature management.

Caption: Temperature-controlled sequential nucleophilic substitution of cyanuric chloride.

To synthesize this compound via this route, a carbon-based nucleophile capable of introducing an ethyl carboxylate group would be required.

Catalytic Systems for Nitrile Cyclotrimerization

The cyclotrimerization of nitriles to form 1,3,5-triazines can be facilitated by various catalysts, including Lewis acids, Brønsted acids, and transition metals. While a specific catalyst for ethyl cyanoformate has not been identified in the literature reviewed, systems used for other nitriles, such as benzonitrile, may provide a starting point for experimental design.

Commonly employed catalysts for nitrile trimerization include:

-

Lewis Acids: Titanium tetrachloride (TiCl₄) and other metal halides.

-

Transition Metal Complexes: Catalysts based on chromium, titanium, and other metals have been shown to be effective for the trimerization of olefins and may have applicability to nitriles.

-

Strong Acids: Sulfuric acid and other strong Brønsted acids can catalyze the reaction, often under harsh conditions.

-

Base Catalysis: Strong bases can also promote the cyclotrimerization of certain nitriles.

The choice of catalyst and reaction conditions (temperature, pressure, solvent) is highly dependent on the electronic nature of the nitrile substrate. For an electron-deficient nitrile like ethyl cyanoformate, a catalyst that can activate the nitrile group towards nucleophilic attack would likely be required.

Conclusion

Spectroscopic and Synthetic Overview of Triethyl 1,3,5-triazine-2,4,6-tricarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data and a plausible synthetic pathway for Triethyl 1,3,5-triazine-2,4,6-tricarboxylate. The information is compiled from various scientific sources to aid in the characterization and synthesis of this compound.

Spectroscopic Data

The following tables summarize the available spectroscopic data for this compound. It is important to note that while ¹H NMR data is available, specific experimental ¹³C NMR and mass spectrometry data were not found in the public domain at the time of this compilation.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.43-1.47 | Triplet | 9H | -CH₃ |

| 4.52-4.57 | Quartet | 6H | -OCH₂- |

Spectra acquired in CDCl₃ on a 400 MHz instrument.[1]

Table 2: IR Spectroscopic Data

Infrared spectroscopic data for the title compound is not explicitly detailed in the reviewed literature. However, analysis of a closely related precursor in a synthetic pathway provides some insight. The disappearance of C-H vibrations in the region of 3000–2883 cm⁻¹ was noted upon hydrolysis of the ethyl ester groups of this compound.[1]

Experimental Protocols

The following are generalized experimental protocols for acquiring spectroscopic data for triazine derivatives, which can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

Instrumentation: Utilize a ¹H NMR spectrometer, such as a Bruker Ultra-Shield 400 MHz instrument.

-

¹H NMR Acquisition:

-

Record the spectrum at room temperature.

-

Use tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

Acquire the data with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

If available, use the same sample and instrument.

-

Employ a proton-decoupled pulse sequence.

-

A larger number of scans will likely be necessary compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr).

-

Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer, such as a Perkin Elmer spectrometer.

-

Data Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder or salt plate.

-

Collect the sample spectrum and ratio it against the background to obtain the final transmittance or absorbance spectrum.

-

Synthesis Workflow

The following diagram illustrates a logical workflow for the synthesis of this compound starting from a plausible precursor.

References

Triethyl 1,3,5-triazine-2,4,6-tricarboxylate molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and synthetic applications of Triethyl 1,3,5-triazine-2,4,6-tricarboxylate, a heterocyclic compound of interest in organic synthesis and materials science. While the broader 1,3,5-triazine scaffold is a known pharmacophore in drug discovery, this document focuses on the specific properties and documented experimental procedures involving the triethyl ester derivative.[1][2]

Chemical Properties and Identification

This compound is a symmetrically substituted triazine derivative characterized by three ethoxycarbonyl groups. Its fundamental chemical data are summarized below.

| Property | Value |

| Molecular Formula | C₁₂H₁₅N₃O₆[3][4] |

| Molecular Weight | 297.26 g/mol [3][4] |

| CAS Number | 898-22-6[3][4] |

| Appearance | White precipitate (as described for its hydrolysis product)[5] |

| Melting Point | 170-174 °C[3] |

| SMILES String | CCOC(=O)c1nc(nc(n1)C(=O)OCC)C(=O)OCC[3] |

| InChI Key | LKNPNZKIOSOWES-UHFFFAOYSA-N[3] |

Experimental Protocols

The following section details a documented experimental procedure for the base hydrolysis of this compound to yield 1,3,5-triazine-2,4,6-tricarboxylic acid.[5]

Objective: To hydrolyze the ester groups of this compound to form the corresponding carboxylic acid.

Materials:

-

This compound (1.0 g, 3.36 mmol)[5]

-

Sodium hydroxide (NaOH) (0.672 g, 16.8 mmol)[5]

-

Water-ethanol mixture (1:1, 50 mL)[5]

-

0.1 M Hydrochloric acid (HCl)[5]

-

250 mL round-bottom flask[5]

-

Liebig condenser[5]

Procedure:

-

Add this compound to a 250 mL round-bottom flask equipped with a Liebig condenser.[5]

-

In a separate beaker, dissolve NaOH in the water-ethanol mixture to create a homogeneous solution.[5]

-

Add the NaOH solution dropwise to the flask containing the triazine compound.[5]

-

Heat the resulting mixture to reflux with stirring for 10 hours.[5]

-

After the reaction is complete, allow the mixture to cool to room temperature.[5]

-

Adjust the pH of the solution to 2 using 0.1 M HCl, which will result in the formation of a white precipitate of 1,3,5-triazine-2,4,6-tricarboxylic acid.[5]

Visualizations

The following diagrams illustrate the chemical structure of this compound and a general workflow for its application in further synthesis.

Caption: Chemical structure of this compound.

Caption: Synthetic workflow starting from this compound.[5]

Applications in Drug Development and Materials Science

While specific signaling pathways involving this compound are not extensively documented in publicly available literature, the 1,3,5-triazine core is a significant scaffold in medicinal chemistry.[1] Derivatives of 1,3,5-triazine have been investigated for a wide range of biological activities, including as anticancer, antiviral, and antimicrobial agents.[1][2] The title compound serves as a versatile starting material for the synthesis of more complex triazine derivatives with potential therapeutic applications or for the development of novel materials such as liquid crystals.[5] For instance, the synthesis of 1,3,5-triazine-2,4,6-tricarboxamides from this compound has been shown to yield materials with aggregation-induced emission and liquid crystalline properties.[5]

References

- 1. 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1,3,5-Triazine as a promising scaffold in the development of therapeutic agents against breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,3,5-三嗪-2,4,6-三羧酸三乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. Preparation and Aggregation-Induced Emission of New 1,3,5-Triazine-2,4,6-tricarboxamide with Liquid Crystal Properties – Oriental Journal of Chemistry [orientjchem.org]

A Technical Guide to the Solubility of Triethyl 1,3,5-triazine-2,4,6-tricarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Triethyl 1,3,5-triazine-2,4,6-tricarboxylate. Given the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on inferred solubility from synthetic and analytical procedures and outlines general methodologies for determining solubility. This information is crucial for applications in medicinal chemistry, materials science, and organic synthesis, where this compound may serve as a key building block.

Compound Profile

-

IUPAC Name: this compound

-

CAS Number: 898-22-6

-

Molecular Formula: C₁₂H₁₅N₃O₆

-

Molecular Weight: 297.26 g/mol

-

Melting Point: 170-174 °C

Inferred Solubility in Common Solvents

| Solvent | Solubility Inference | Context |

| Chloroform (CHCl₃) | Soluble | Used as a solvent for Nuclear Magnetic Resonance (NMR) spectroscopy, indicating sufficient solubility for analysis.[1] |

| Dichloromethane (DCM) | Likely Soluble | Often used in similar reaction conditions to chloroform for organic synthesis. |

| Ethanol (EtOH) | Partially Soluble / Soluble with heating | Utilized as a solvent in the synthesis of related triazine compounds, suggesting some degree of solubility, potentially enhanced by heating. |

| Benzene | Partially Soluble | Has been used as a solvent for the synthesis of a related triazine tricarboxylate, implying some solubility of the product. |

| Water | Insoluble | Based on its non-polar organic structure, it is expected to have very low solubility in water. |

| Diethyl Ether | Likely Sparingly Soluble | Often used for washing or precipitation of similar compounds, suggesting low solubility. |

| Hexane | Likely Insoluble | As a non-polar solvent, it is unlikely to dissolve this relatively polar molecule. |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following general experimental protocols can be employed. These methods are standard in the pharmaceutical and chemical industries for characterizing new chemical entities.

3.1. Kinetic Solubility Assay

This high-throughput method is suitable for early-stage drug discovery and provides a rapid assessment of a compound's solubility.

-

Objective: To determine the concentration of a compound at which precipitation occurs when a DMSO stock solution is added to an aqueous buffer.

-

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO), for example, at 10 mM.

-

Serial Dilution: Perform serial dilutions of the stock solution in a 96-well plate.

-

Addition to Buffer: Transfer a small volume of each dilution to a corresponding well in a new 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, PBS) at a specific pH.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (typically 1-2 hours) with gentle shaking.

-

Detection of Precipitation: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

-

3.2. Thermodynamic (Equilibrium) Solubility Assay

This method determines the true equilibrium solubility of a compound and is often referred to as the "gold standard" shake-flask method.

-

Objective: To measure the concentration of a saturated solution of a compound in a specific solvent at equilibrium.

-

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent.

-

Equilibration: Seal the vials and agitate them at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand for a period to let the undissolved solid settle. Alternatively, centrifuge or filter the solution to separate the solid phase from the supernatant.

-

Quantification: Carefully remove an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of a new chemical entity like this compound.

Caption: Workflow for Solubility Determination.

Conclusion

While quantitative solubility data for this compound remains to be formally published, its behavior in various laboratory settings provides valuable qualitative insights. For drug development and other research applications requiring precise data, the standardized kinetic and thermodynamic solubility assays detailed in this guide are recommended. The provided workflow offers a systematic approach to generating reliable solubility profiles for this and other novel compounds.

References

An In-depth Technical Guide to the Thermal Stability of Triethyl 1,3,5-triazine-2,4,6-tricarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of Triethyl 1,3,5-triazine-2,4,6-tricarboxylate. Due to the limited publicly available data on the thermal analysis of this specific compound, this guide incorporates data from closely related s-triazine derivatives to provide a robust understanding of its expected thermal behavior. The methodologies for key thermal analysis techniques are detailed to enable researchers to conduct further investigations.

Introduction to this compound

This compound is a symmetrically substituted s-triazine, a heterocyclic aromatic compound characterized by a six-membered ring containing three nitrogen and three carbon atoms. The stability of the triazine ring often imparts significant thermal resistance to its derivatives. The nature of the substituents on the ring, in this case, three ethyl carboxylate groups, plays a crucial role in the overall thermal properties of the molecule. Understanding the thermal stability is critical for applications in materials science and for determining the shelf-life and processing conditions in pharmaceutical development.

Physicochemical and Thermal Properties

Physical Properties

The known physical properties of this compound are summarized in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₅N₃O₆ | |

| Molecular Weight | 297.26 g/mol | |

| CAS Number | 898-22-6 | |

| Melting Point (°C) | 170-174 |

Comparative Thermal Stability Data

To infer the thermal stability of the target compound, TGA and DSC data from structurally similar triazine derivatives are presented in Table 2. These compounds include amides and other esters of the s-triazine core.

| Compound | Onset of Decomposition (°C) | Key Observations | Reference |

| 1,3,5-Triazine-2,4,6-tricarboxamide derivative | ~200 | Stable up to 200°C, with final decomposition at 330°C. | [1] |

| Annelated triazinylacetic acid ethyl esters | ~200 (in air) | Thermally stable up to approximately 200°C in an oxidative atmosphere. | [2] |

| Fused triazinylacetohydrazides | ~240 (in inert gas) | Decomposition begins around 240°C under inert conditions. | [3] |

| 2,4,6-Triamino-1,3,5-triazine (Melamine) | >336 | Highly stable, with decomposition occurring above its melting point of 336°C. | [4] |

Based on this comparative data, it is reasonable to hypothesize that this compound exhibits thermal stability up to its melting point range (170-174 °C) and likely begins to decompose at temperatures around 200 °C. The s-triazine ring itself is known to be highly stable, often resisting decomposition until temperatures exceed 550°C, with the initial degradation typically occurring at the substituent groups[5].

Experimental Protocols for Thermal Analysis

To accurately determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended experimental techniques.

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of the sample as a function of temperature, identifying the onset of decomposition and subsequent degradation steps.

Methodology:

-

Sample Preparation: A small amount of the sample (typically 3-10 mg) is accurately weighed and placed into a TGA pan (commonly alumina or platinum).

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) or an oxidative gas (e.g., air) at a constant flow rate (e.g., 20-50 mL/min).

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate, typically 10 °C/min.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the temperature at which mass loss begins (onset of decomposition) and the temperatures of maximum mass loss rate (from the derivative of the TGA curve, DTG).

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature, allowing for the determination of melting point, phase transitions, and exothermic decomposition events.

Methodology:

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in a DSC pan (usually aluminum). An empty, sealed pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas like nitrogen.

-

Heating Program: The sample and reference are subjected to a controlled temperature program. A typical program would involve heating from ambient temperature to a temperature above the expected melting point (e.g., 25 °C to 250 °C) at a constant rate (e.g., 10 °C/min).

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed. An endothermic peak will indicate the melting point. A sharp exothermic peak following the melt can indicate decomposition.

Visualizations

Proposed Thermal Analysis Workflow

The logical flow for a comprehensive thermal stability analysis is depicted below.

Caption: Workflow for determining thermal stability.

Postulated Thermal Decomposition Pathway

Based on studies of similar triazine esters, a plausible initial decomposition pathway for this compound is proposed. The initial step likely involves the cleavage and degradation of the ethyl ester side chains.

Caption: Plausible thermal decomposition route.

Conclusion

While direct experimental TGA and DSC data for this compound are not available in the reviewed literature, a comprehensive analysis of its physical properties and data from structurally related compounds provides valuable insights into its thermal stability. The compound has a defined melting point of 170-174 °C and is expected to be thermally stable up to approximately 200 °C. Above this temperature, decomposition is likely initiated at the ethyl carboxylate substituents, with the highly stable s-triazine ring degrading at much higher temperatures. For definitive stability data, the experimental protocols for TGA and DSC outlined in this guide are strongly recommended.

References

- 1. Preparation and Aggregation-Induced Emission of New 1,3,5-Triazine-2,4,6-tricarboxamide with Liquid Crystal Properties – Oriental Journal of Chemistry [orientjchem.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. energetics.chm.uri.edu [energetics.chm.uri.edu]

Commercial Sourcing and Synthetic Applications of Triethyl 1,3,5-triazine-2,4,6-tricarboxylate: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, Triethyl 1,3,5-triazine-2,4,6-tricarboxylate serves as a versatile building block for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. This guide provides an in-depth overview of its commercial availability and a detailed experimental protocol for a key synthetic transformation.

The symmetric 1,3,5-triazine core of this molecule offers three reactive sites for further chemical modification, making it an attractive scaffold in medicinal chemistry. Its derivatives have been explored for a range of biological activities, highlighting its importance in the development of novel therapeutic agents.

Commercial Suppliers

This compound (CAS Number: 898-22-6) is readily available from several commercial chemical suppliers. The purity of the commercially available compound is typically around 97%. Pricing and available quantities vary by supplier. A summary of major suppliers and their offerings is presented below.

| Supplier | Purity | Available Quantities | Price (USD) |

| Sigma-Aldrich (MilliporeSigma) | 97% | 5 g | $329.80 |

| Santa Cruz Biotechnology | - | Inquire | - |

| Alfa Chemistry | - | Inquire | - |

| Thermo Fisher Scientific | - | Inquire | - |

| TCI America | - | Inquire | - |

| Oakwood Chemical | - | Inquire | - |

| Combi-Blocks | - | Inquire | - |

| BLD Pharmatech | - | Inquire | - |

Note: Prices are subject to change and may not include shipping and handling fees. Researchers are advised to visit the supplier's website for the most current pricing and availability.

Synthetic Utility and Experimental Protocol

A key application of this compound in drug discovery is its use as a precursor for the synthesis of 1,3,5-triazine-2,4,6-tricarboxamides. The amidation reaction allows for the introduction of a wide variety of substituents at the 2, 4, and 6 positions of the triazine ring, enabling the creation of diverse chemical libraries for biological screening.

The following experimental protocol details the synthesis of 1,3,5-triazine-2,4,6-tricarboxamides, a class of compounds with applications in materials science and potential as bioactive molecules.[1] This two-step process involves the initial hydrolysis of the triethyl ester to the corresponding tricarboxylic acid, followed by amidation.

Experimental Protocol: Synthesis of 1,3,5-Triazine-2,4,6-tricarboxamide Derivatives

Step 1: Hydrolysis of this compound to 1,3,5-Triazine-2,4,6-tricarboxylic acid

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, add this compound (1.0 g, 3.36 mmol).[1]

-

Base Addition: In a separate beaker, dissolve sodium hydroxide (0.672 g, 16.8 mmol) in a 50 mL mixture of water and ethanol (1:1 v/v). Add this solution dropwise to the round-bottom flask containing the starting material.[1]

-

Reflux: Heat the reaction mixture to reflux and maintain it for 10 hours with continuous stirring.[1]

-

Work-up: After cooling the reaction mixture to room temperature, adjust the pH to 2 using 0.1 M hydrochloric acid. This will result in the formation of a white precipitate.[1]

-

Isolation: Collect the white precipitate by filtration, recrystallize it from ice-cold water, and dry to obtain 1,3,5-triazine-2,4,6-tricarboxylic acid.[1]

Step 2: Amidation of 1,3,5-Triazine-2,4,6-tricarboxylic acid

-

Acid Chloride Formation: The resulting 1,3,5-triazine-2,4,6-tricarboxylic acid is then converted to the corresponding acid chloride. This is typically achieved by reacting with a chlorinating agent like oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF).[1]

-

Amine Addition: In a separate two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen), place the synthesized 1,3,4-triazinetricarbonyl trichloride. To this, add the desired primary or secondary amine dropwise. The reaction is typically carried out in a suitable solvent such as chloroform in the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.[1]

-

Reaction: Stir the reaction mixture overnight at room temperature.[1]

-

Isolation: The resulting mixture is filtered to remove any solid byproducts. The filtrate is then typically washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude 1,3,5-triazine-2,4,6-tricarboxamide. Further purification can be achieved by recrystallization or column chromatography.[1]

Synthetic Workflow

The overall synthetic pathway from this compound to a trisubstituted 1,3,5-triazine-2,4,6-tricarboxamide is depicted in the following workflow diagram.

Caption: Synthetic pathway for the preparation of 1,3,5-triazine-2,4,6-tricarboxamides.

This technical guide provides a starting point for researchers interested in utilizing this compound in their drug discovery and development efforts. The provided experimental protocol offers a reliable method for the synthesis of diverse carboxamide derivatives, opening avenues for the exploration of new chemical entities with potential therapeutic value.

References

An In-depth Technical Guide to the Safety and Handling of Triethyl 1,3,5-triazine-2,4,6-tricarboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and toxicological considerations for Triethyl 1,3,5-triazine-2,4,6-tricarboxylate. The information is intended to support its safe use in research and development, particularly in the context of drug discovery where the triazine scaffold is of significant interest.[1][2][3][4][5][6]

Chemical and Physical Properties

This compound is a symmetrically substituted triazine ester. Understanding its physical and chemical properties is fundamental to its safe handling and use in experimental settings.

| Property | Value | Reference |

| CAS Number | 898-22-6 | [7] |

| Molecular Formula | C₁₂H₁₅N₃O₆ | [7] |

| Molecular Weight | 297.26 g/mol | [7] |

| Appearance | Solid | |

| Melting Point | 170-174 °C | |

| Boiling Point | 451.1 ± 28.0 °C (Predicted) | |

| Solubility | No data available | |

| Flash Point | Not applicable | |

| Storage Class | 11 - Combustible Solids |

Hazard Identification and Safety Precautions

While specific toxicological data for this compound is limited, the general class of triazine compounds warrants careful handling.[8] The following precautions are based on available Safety Data Sheets (SDS) and general best practices for handling laboratory chemicals.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling, but the following PPE is generally recommended:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Laboratory coat.

-

Respiratory Protection: In case of dust formation, a NIOSH-approved respirator with a particulate filter (e.g., N95) may be necessary.

Recommended Handling Procedures

The following diagram outlines the recommended workflow for the safe handling of this compound in a laboratory setting.

Caption: General workflow for the safe handling of this compound.

First Aid Measures

In the event of exposure, the following first aid measures should be taken:

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

After Skin Contact: Immediately wash the skin with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

After Ingestion: Rinse mouth. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek medical attention.

Toxicological Information: A Comparative Approach

| Triazine Derivative Class | Reported Toxicological/Biological Effects | Reference |

| Triazine Herbicides (e.g., Atrazine, Simazine) | Low to moderate acute toxicity. Potential for skin and eye irritation. Some are considered possible human carcinogens by the EPA. | [8][10][11] |

| Imidazolyl-1,3,5-triazine derivatives | Some derivatives have shown in vitro cytotoxic activity against human breast cancer cell lines. | [12] |

| Aminoquinoline-1,3,5-triazine derivatives | Certain compounds have exhibited cytotoxic activity against various cancer cell lines (HeLa, MCF-7, HL-60, and HepG2). | [1] |

| Chlorophenylamino-s-triazine derivatives | Some derivatives have demonstrated potent cytotoxic activity against human breast cancer (MCF7) and murine colon carcinoma (C26) cell lines. | [13] |

Given the lack of specific data, it is prudent to handle this compound with the same level of caution as other novel, biologically active compounds.

Experimental Protocols: Analytical Detection

In a research or development setting, it may be necessary to detect and quantify this compound in various matrices, for example, to monitor for contamination or in pharmacokinetic studies. While a specific method for this compound is not published, established analytical techniques for other triazine derivatives can be adapted.

Commonly used methods for the analysis of triazine compounds include:

-

Gas Chromatography-Mass Spectrometry (GC-MS): A robust technique for the analysis of volatile and semi-volatile compounds.[14]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The method of choice for a wide range of pesticide residues, including triazines, offering high sensitivity and specificity.[14]

-

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD): A more accessible alternative to mass spectrometry-based methods, suitable for higher concentration samples.[14]

The following diagram illustrates a general workflow for the development of an analytical method for the quantification of a triazine compound like this compound.

Caption: General workflow for developing an analytical method for a triazine compound.

Relevance in Drug Development

The 1,3,5-triazine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[2] Numerous derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, antiviral, and antimicrobial agents.[3][4][15] The symmetrical nature of this compound and its three ester functional groups make it an attractive starting material for the synthesis of diverse libraries of compounds for drug discovery.

The following diagram illustrates a conceptual workflow for utilizing a triazine scaffold, such as this compound, in a drug discovery program.

Caption: Conceptual workflow for utilizing a triazine scaffold in drug discovery.

Conclusion

This compound is a valuable research chemical, particularly for its potential as a scaffold in drug discovery. While specific toxicological data is lacking, a thorough understanding of its chemical and physical properties, combined with adherence to standard laboratory safety protocols and the use of appropriate personal protective equipment, will ensure its safe handling. Researchers should be guided by the available information on structurally related triazine compounds and implement robust analytical methods for monitoring and control. As with any novel compound, a cautious and well-informed approach is paramount to mitigating potential risks.

References

- 1. Recent Advances in the Biological Activity of s-Triazine Core Compounds | MDPI [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1,3,5-Triazines: A promising scaffold for anticancer drugs development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1,3,5-Triazine as a promising scaffold in the development of therapeutic agents against breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. nj.gov [nj.gov]

- 9. Chloro-s-triazines-toxicokinetic, Toxicodynamic, Human Exposure, and Regulatory Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.flvc.org [journals.flvc.org]

- 11. HEALTH EFFECTS - Toxicological Profile for Atrazine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. In vitro cytotoxicity of imidazolyl-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. sciensage.info [sciensage.info]

Methodological & Application

Application Notes and Protocols for Covalent Organic Framework (COF) Synthesis using Triethyl 1,3,5-triazine-2,4,6-tricarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with well-defined structures and tunable functionalities. Their high surface area, permanent porosity, and thermal stability make them promising materials for a variety of applications, including gas storage, catalysis, and drug delivery. Triazine-based COFs are of particular interest due to their nitrogen-rich frameworks, which can enhance their stability and provide active sites for functionalization.

This document provides detailed application notes and protocols for the synthesis of a triazine-based Covalent Organic Framework (COF) starting from Triethyl 1,3,5-triazine-2,4,6-tricarboxylate . The synthesis proceeds through a two-step process:

-

Hydrolysis: The initial triethyl ester is hydrolyzed to the corresponding 1,3,5-triazine-2,4,6-tricarboxylic acid .

-

Solvothermal Condensation: The resulting tricarboxylic acid is then reacted with a suitable linker, such as a diamine, under solvothermal conditions to form the COF.

These protocols are designed to be a comprehensive guide for researchers in the field, providing detailed methodologies and expected outcomes.

Data Presentation: Properties of Triazine-Based COFs

The following table summarizes key quantitative data for several reported triazine-based COFs, offering a comparative overview of their properties. While a COF directly synthesized from 1,3,5-triazine-2,4,6-tricarboxylic acid is not extensively reported, the data from structurally analogous triazine-based COFs provide valuable benchmarks.

| COF Name | Building Blocks | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Application Highlights | Reference |

| HHU-COF-1 | 1,3,5-tris-(4-aminophenyl)triazine (TAPT) + 4,4′-biphenyldicarboxaldehyde | 2352 | 0.78 | Gas Separation | [1] |

| HHU-COF-2 | TAPT + 2,2′,3,3′,5,5′,6,6′-octafluoro-4,4′-biphenyldicarboxaldehyde | 1356 | 0.73 | Gas Separation | [1] |

| CO₂-derived COF | 1,4-piperazinedicarboxaldehyde + Melamine | 945 | - | Proton Conductivity | [2] |

| TPTTPA-COF | 5,5′,5′′-(1,3,5-triazine-2,4,6-triyl)tris(pyridin-2-amine) + 4,4′,4′′-((1,3,5-triazine-2,4,6-triyl)tris(oxy))tribenzaldehyde | 207.71 | - | Energy Storage | [3] |

| Amide-linked CTF | Pigment Orange 71 | 960 | 0.48 | Drug Loading and Release | [4] |

| SCAU-1 | Melamine + Dialdehyde | 110.27 | - | Solid-Phase Extraction | [5] |

Experimental Protocols

Protocol 1: Hydrolysis of this compound

This protocol details the conversion of the starting ester to the key tricarboxylic acid intermediate.

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Deionized water

-

Hydrochloric acid (HCl), 0.1 M

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve this compound in a 1:1 mixture of ethanol and water.

-

Prepare a solution of NaOH in water and add it dropwise to the triazine solution. A typical molar ratio of NaOH to the ester is 5:1.

-

Heat the reaction mixture to reflux and maintain it for 10-12 hours with constant stirring.

-

After cooling to room temperature, carefully adjust the pH of the solution to approximately 2 using 0.1 M HCl. This will precipitate the 1,3,5-triazine-2,4,6-tricarboxylic acid as a white solid.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold deionized water to remove any remaining salts.

-

Dry the product under vacuum to obtain the pure 1,3,5-triazine-2,4,6-tricarboxylic acid.

Protocol 2: Solvothermal Synthesis of a Triazine-Based COF

This protocol describes the condensation reaction between 1,3,5-triazine-2,4,6-tricarboxylic acid and a diamine linker to form a COF. p-Phenylenediamine is suggested as a common linker.

Materials:

-

1,3,5-triazine-2,4,6-tricarboxylic acid (from Protocol 1)

-

p-Phenylenediamine (or other suitable diamine linker)

-

1,4-Dioxane

-

Mesitylene

-

Aqueous acetic acid (6 M)

Procedure:

-

In a Pyrex tube, add 1,3,5-triazine-2,4,6-tricarboxylic acid and p-phenylenediamine in a 1:1.5 molar ratio.

-

Add a solvent mixture of 1,4-dioxane and mesitylene (e.g., in a 1:1 v/v ratio).

-

Sonicate the mixture for 15 minutes to ensure homogeneous dispersion of the monomers.

-

Add aqueous acetic acid (e.g., 0.2 mL per 1 mL of solvent mixture) to the suspension. Acetic acid acts as a catalyst for the reversible imine bond formation.

-

Subject the reaction tube to three freeze-pump-thaw cycles to remove dissolved gases.

-

Seal the tube under vacuum.

-

Heat the sealed tube in an oven at 120 °C for 3 days.

-

After cooling to room temperature, a solid precipitate (the COF) should be visible.

-

Collect the solid by filtration and wash it sequentially with anhydrous acetone and anhydrous tetrahydrofuran to remove any unreacted monomers and oligomers.

-

Dry the COF product under vacuum at an elevated temperature (e.g., 150 °C) overnight.

Application in Drug Delivery

The resulting triazine-based COF, with its porous structure and potential for hydrogen bonding via the carboxylic acid groups (if the reaction is incomplete or designed to have free carboxyl groups) and triazine nitrogen atoms, is a promising candidate for drug delivery applications. The loading of therapeutic agents can be achieved by soaking the activated COF in a concentrated drug solution. The release of the drug can be triggered by changes in the physiological environment, such as pH. For instance, the protonation/deprotonation of the triazine nitrogens and any residual carboxylic acid groups can influence the host-guest interactions, leading to a pH-responsive release profile.[6][7][8]

Protocol 3: Drug Loading into the Triazine-Based COF

This protocol outlines a general procedure for loading a model drug, such as 5-Fluorouracil (5-FU), into the synthesized COF.

Materials:

-

Activated triazine-based COF

-

5-Fluorouracil (or other desired drug)

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Activate the synthesized COF by heating under vacuum to remove any trapped solvent molecules.

-

Prepare a concentrated solution of the drug in a suitable solvent (e.g., PBS for water-soluble drugs).

-

Immerse a known amount of the activated COF in the drug solution.

-

Stir the suspension at room temperature for 24-48 hours to allow for drug diffusion into the COF pores.

-

Collect the drug-loaded COF by centrifugation or filtration.

-

Wash the loaded COF with the pure solvent to remove any surface-adsorbed drug molecules.

-

Dry the drug-loaded COF under vacuum.

-

The amount of loaded drug can be quantified by measuring the change in drug concentration in the supernatant before and after loading using UV-Vis spectroscopy or HPLC.

Visualizations

Logical Relationship of the Synthesis Process

Caption: Workflow for the two-step synthesis of a triazine-based COF.

Experimental Workflow for COF Synthesis and Drug Loading

Caption: Experimental workflow for COF synthesis and subsequent drug loading.

Potential Signaling Pathway Inhibition by a Drug Released from a COF

This diagram illustrates a hypothetical scenario where a drug released from the COF inhibits a cancer-related signaling pathway.

Caption: Inhibition of a signaling pathway by a drug released from a COF.

References

- 1. Synthesis and Characterization of a Crystalline Imine-Based Covalent Organic Framework with Triazine Node and Biphenyl Linker and Its Fluorinated Derivate for CO2/CH4 Separation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesizing Interpenetrated Triazine-based Covalent Organic Frameworks from CO2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of triazine-based covalent organic frameworks for enhanced electrochemical energy storage applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Exploration of a novel triazine-based covalent organic framework for solid-phase extraction of antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 8-Hydroxyquinoline functionalized covalent organic framework as a pH sensitive carrier for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hydrazone-functionalized nanoscale covalent organic frameworks as a nanocarrier for pH-responsive drug delivery enhanced anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hydrazone-functionalized nanoscale covalent organic frameworks as a nanocarrier for pH-responsive drug delivery enhanced anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: Triethyl 1,3,5-triazine-2,4,6-tricarboxylate as a Linker for Porous Materials in Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of triethyl 1,3,5-triazine-2,4,6-tricarboxylate as a precursor to a versatile linker for the synthesis of porous materials, particularly Metal-Organic Frameworks (MOFs), and their application in drug delivery. Detailed protocols for the synthesis of the linker, a representative porous material, and subsequent drug loading and release studies are provided.

Introduction

Triazine-based porous materials have garnered significant attention due to their high nitrogen content, structural stability, and tunable porosity, making them excellent candidates for applications in gas storage, catalysis, and biomedicine.[1] this compound serves as a key precursor, which upon hydrolysis, yields 1,3,5-triazine-2,4,6-tricarboxylic acid. This C3-symmetric, rigid, and planar molecule is an excellent multitopic ligand for the construction of highly ordered and porous two- and three-dimensional coordination polymers.[2] The resulting porous materials, such as MOFs, can serve as efficient nanocarriers for drug delivery, offering high drug loading capacities and the potential for controlled, stimuli-responsive release.[3]

Experimental Protocols

Protocol 1: Synthesis of 1,3,5-Triazine-2,4,6-tricarboxylic Acid Linker

This protocol details the hydrolysis of this compound to its corresponding tricarboxylic acid, the active linker for porous material synthesis.[2]

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl), 0.1 M

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

pH meter or pH paper

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Drying oven

Procedure:

-

In a round-bottom flask, dissolve a specific amount of this compound in a 1:1 (v/v) mixture of ethanol and water.

-

Separately, prepare a solution of NaOH in a 1:1 mixture of water and ethanol.

-

Slowly add the NaOH solution dropwise to the solution of the triethyl ester while stirring.

-

Heat the resulting mixture to reflux and maintain for approximately 10 hours with continuous stirring.

-

After reflux, allow the reaction mixture to cool to room temperature.

-

Adjust the pH of the solution to 2 using 0.1 M HCl. A white precipitate of 1,3,5-triazine-2,4,6-tricarboxylic acid will form.

-

Collect the white precipitate by filtration.

-

Wash the precipitate with ice-cold water to remove any remaining impurities.

-

Dry the purified 1,3,5-triazine-2,4,6-tricarboxylic acid in an oven. A yield of approximately 97% can be expected.[2]

Protocol 2: Synthesis of a Representative Triazine-Based MOF (MOF-S1 analogue)

This protocol describes a solvothermal method for the synthesis of a zinc-based MOF using a triazine-tricarboxylate linker, analogous to the synthesis of MOF-S1 which utilizes a structurally similar, extended linker.[4]

Materials:

-

1,3,5-Triazine-2,4,6-tricarboxylic acid (or its elongated derivative like 2,4,6-tris-(4-carboxyphenoxy)-1,3,5-triazine for MOF-S1)

-

Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

-

N,N-Dimethylformamide (DMF)

-

Glass vial or Teflon-lined autoclave

-

Oven

-

Filtration apparatus

-

Ethanol for washing

Procedure:

-

In a glass vial, dissolve zinc nitrate hexahydrate in DMF.

-

In a separate beaker, dissolve the triazine-tricarboxylic acid linker in DMF.

-

Pour the linker solution into the zinc nitrate solution while stirring.

-

Seal the vial and place it in a preheated oven at 105 °C for 14 hours.

-

After the reaction, allow the vial to cool down to room temperature. Crystalline product should be visible.

-

Collect the crystals by filtration.

-

Wash the collected crystals with fresh DMF and then with ethanol to remove unreacted starting materials and solvent.

-

Dry the final MOF product under vacuum.

Protocol 3: Ibuprofen Loading into the Triazine-Based MOF

This protocol outlines a general procedure for loading a model drug, ibuprofen, into the synthesized porous triazine-based MOF.

Materials:

-

Synthesized and activated triazine-based MOF

-

Ibuprofen

-

A suitable solvent in which ibuprofen is highly soluble (e.g., ethanol or n-hexane)

-

Shaker or sonicator

-

Centrifuge

-

UV-Vis spectrophotometer

Procedure:

-

Activate the synthesized MOF by heating under vacuum to remove any guest molecules from the pores.

-

Prepare a concentrated solution of ibuprofen in the chosen solvent.

-

Disperse a known amount of the activated MOF in the ibuprofen solution.

-

Agitate the mixture for an extended period (e.g., 24-48 hours) at room temperature to allow for the diffusion of ibuprofen into the MOF pores.

-

Separate the ibuprofen-loaded MOF from the solution by centrifugation.

-

Wash the loaded MOF with a small amount of fresh solvent to remove any surface-adsorbed drug.

-

Dry the ibuprofen-loaded MOF under vacuum.

-

Determine the amount of loaded ibuprofen by measuring the concentration of the supernatant before and after loading using a UV-Vis spectrophotometer at the characteristic wavelength of ibuprofen (e.g., 222 nm in n-hexane).[5]

Protocol 4: In Vitro pH-Responsive Release of Ibuprofen

This protocol describes how to evaluate the pH-triggered release of ibuprofen from the loaded triazine-based MOF.

Materials:

-

Ibuprofen-loaded triazine-based MOF

-

Phosphate buffered saline (PBS) solutions at different pH values (e.g., pH 7.4 for physiological conditions and pH 5.0-6.5 for tumor or inflammatory microenvironments)

-

Thermostatically controlled shaker or water bath set at 37 °C

-

Centrifuge or syringe filters

-

UV-Vis spectrophotometer

Procedure:

-

Disperse a known amount of the ibuprofen-loaded MOF in a specific volume of PBS at the desired pH (e.g., pH 7.4 and pH 5.5).

-

Place the samples in a shaker or water bath at 37 °C.

-

At predetermined time intervals, withdraw a small aliquot of the release medium.

-

Separate the MOF particles from the aliquot by centrifugation or filtration.

-

Measure the concentration of released ibuprofen in the supernatant using a UV-Vis spectrophotometer.

-

Replenish the withdrawn volume with fresh PBS of the same pH to maintain a constant volume.

-

Plot the cumulative percentage of drug released versus time for each pH condition.

Data Presentation

The following tables summarize representative quantitative data for triazine-based porous materials.

Table 1: Physicochemical Properties of a Representative Triazine-Based MOF (MOF-S1) [4]

| Property | Value |

| BET Surface Area | ~491 m²/g |

| Langmuir Surface Area | 711 m²/g |

| Micropore Volume | 0.146 cm³/g |

| Median Pore Width | ~6.5 Å |

Note: MOF-S1 is synthesized using an elongated triazine-based linker, 2,4,6-tris-(4-carboxyphenoxy)-1,3,5-triazine (TCPT), and serves as a close analogue.

Table 2: Representative Drug Loading and Release Data for MOFs

| MOF System | Drug | Loading Capacity (mg/g) | Release Conditions | Cumulative Release (%) | Reference |

| medi-MOF-2 | Ibuprofen | 160 | PBS buffer | - | [5] |

| Functionalized Cu-MOF | Ibuprofen | 1530.20 | - | 79.62 | [5] |

| ZIF-8 | 5-FU | - | pH 5.0 (24h) | > twice the release at pH 7.4 | [3] |

Note: This table provides examples of drug loading and release from different MOFs to illustrate the potential of these materials. Data for a MOF synthesized directly from 1,3,5-triazine-2,4,6-tricarboxylic acid is not currently available in the literature.

Visualizations

Caption: Experimental workflow from linker synthesis to drug delivery application.

References

- 1. crimsonpublishers.com [crimsonpublishers.com]

- 2. 1,3,5-Triazine-2,4,6-tricarboxylic Acid|CAS 87145-66-2 [benchchem.com]

- 3. matec-conferences.org [matec-conferences.org]

- 4. mdpi.com [mdpi.com]

- 5. Functionalization of a porous copper(ii) metal–organic framework and its capacity for loading and delivery of ibuprofen - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocol for the Hydrolysis of Triethyl 1,3,5-triazine-2,4,6-tricarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Triazine-2,4,6-tricarboxylic acid is a versatile tripodal linker molecule with significant applications in the fields of supramolecular chemistry, materials science, and drug development.[1] Its rigid, planar, and electron-deficient triazine core, functionalized with three carboxylic acid groups, makes it an ideal building block for the synthesis of Metal-Organic Frameworks (MOFs), Covalent Organic Frameworks (COFs), and other complex supramolecular assemblies.[1] The efficient synthesis of this key precursor is paramount for advancing research in these areas.

This document provides a detailed protocol for the high-yield synthesis of 1,3,5-triazine-2,4,6-tricarboxylic acid via the base-catalyzed hydrolysis of its corresponding triester, triethyl 1,3,5-triazine-2,4,6-tricarboxylate.[1][2] This method is robust, reproducible, and provides the target compound in excellent purity and yield.

Reaction Scheme

Caption: Reaction scheme for the hydrolysis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the hydrolysis protocol.

| Parameter | Value |

| Starting Material | This compound |

| Reagent | Sodium Hydroxide (NaOH) |

| Solvent | Water-Ethanol (1:1) |

| Reaction Time | 10 hours |

| Reaction Temperature | Reflux |

| Product Yield | 97% |

| ¹H NMR (400 MHz, CDCl₃) | δ 10.68 (s, 3H, OH) |

| FTIR (KBr, cm⁻¹) | 3447, 1744, 1651, 1416, 1248, 852 |

Data sourced from Oriental Journal of Chemistry.[2]

Detailed Experimental Protocol

Materials and Equipment

-

Reagents:

-

This compound (1.0 g, 3.36 mmol)

-

Sodium hydroxide (NaOH) (0.672 g, 16.8 mmol)

-

Deionized water

-

Ethanol

-

0.1 M Hydrochloric acid (HCl)

-

-

Equipment:

-

250 mL round-bottom flask

-

Liebig condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

pH meter or pH paper

-

Büchner funnel and filter flask

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Rotary evaporator

-

Experimental Workflow

Caption: Step-by-step workflow for the synthesis of 1,3,5-triazine-2,4,6-tricarboxylic acid.

Procedure

-

Preparation of the Sodium Hydroxide Solution: In a beaker, dissolve 0.672 g (16.8 mmol) of sodium hydroxide in 50 mL of a 1:1 mixture of deionized water and ethanol. Stir until the sodium hydroxide is completely dissolved to form a homogeneous solution.

-

Reaction Setup: Place 1.0 g (3.36 mmol) of this compound into a 250 mL round-bottom flask equipped with a magnetic stir bar.

-

Initiation of the Reaction: Add the prepared sodium hydroxide solution dropwise to the round-bottom flask containing the triethyl ester.

-

Reflux: Attach a Liebig condenser to the flask and heat the reaction mixture to reflux with constant stirring. Maintain the reflux for 10 hours.

-

Workup - Acidification: After 10 hours, remove the heat source and allow the reaction mixture to cool to room temperature.

-

Precipitation: Carefully adjust the pH of the solution to 2 using 0.1 M hydrochloric acid. The addition of acid will cause a white precipitate of 1,3,5-triazine-2,4,6-tricarboxylic acid to form.

-

Isolation of the Product: Collect the white precipitate by vacuum filtration using a Büchner funnel.

-

Purification: Recrystallize the collected solid from ice-cold deionized water to enhance its purity.

-

Drying: Filter the recrystallized product and dry it thoroughly to obtain a fine white powder. The expected yield is approximately 0.7 g (97%).[2]

Characterization

The identity and purity of the synthesized 1,3,5-triazine-2,4,6-tricarboxylic acid can be confirmed by standard analytical techniques such as ¹H NMR and FTIR spectroscopy.

-

¹H NMR (400 MHz, CDCl₃): The spectrum should show a singlet at approximately δ 10.68 ppm, corresponding to the three carboxylic acid protons.[2]

-

FTIR (KBr): The infrared spectrum should exhibit characteristic peaks at approximately 3447 cm⁻¹ (O-H stretch), 1744 cm⁻¹ (C=O stretch), and other fingerprint vibrations confirming the structure.[2]

Safety Precautions

-

Handle sodium hydroxide and hydrochloric acid with appropriate personal protective equipment (PPE), including gloves and safety glasses, as they are corrosive.

-

Perform the reaction in a well-ventilated fume hood.

-

Ethanol is flammable; ensure that the heating mantle is in good working condition and there are no open flames in the vicinity.

References

Application Notes and Protocols for the Amidation of Triethyl 1,3,5-triazine-2,4,6-tricarboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 1,3,5-triazine-2,4,6-tricarboxamides from triethyl 1,3,5-triazine-2,4,6-tricarboxylate. The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties. The ability to readily introduce diverse amine functionalities via amidation makes this a versatile platform for drug discovery and development.

Two primary approaches for the amidation of this compound are presented: a two-step protocol involving the hydrolysis of the triester to the corresponding tricarboxylic acid followed by amide coupling, and a direct amidation (aminolysis) of the triester.

Two-Step Amidation Protocol via Hydrolysis and Acylation

This method proceeds in two distinct steps: the basic hydrolysis of the triethyl ester to form 1,3,5-triazine-2,4,6-tricarboxylic acid, followed by the conversion of the carboxylic acid to the desired tricarboxamide. This approach is well-documented and offers a reliable route to the target compounds.[1]

Diagram: Two-Step Amidation Workflow

Caption: Workflow for the two-step synthesis of 1,3,5-triazine-2,4,6-tricarboxamides.

Experimental Protocol: Two-Step Amidation

Step 1: Synthesis of 1,3,5-Triazine-2,4,6-tricarboxylic acid [1]

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, place this compound (1.0 g, 3.36 mmol).

-

Reagent Preparation: In a separate beaker, dissolve sodium hydroxide (0.672 g, 16.8 mmol) in a 50 mL mixture of water and ethanol (1:1 v/v) to create a homogeneous solution.

-

Reaction: Add the sodium hydroxide solution dropwise to the flask containing the triester.

-

Heating: Heat the reaction mixture to reflux and maintain stirring for 10 hours.

-

Work-up: After cooling the reaction to room temperature, adjust the pH of the solution to 2 using 0.1 M HCl. This will cause a white precipitate to form.

-

Isolation: Collect the white precipitate by filtration, recrystallize from ice-cold water, and dry to yield 1,3,5-triazine-2,4,6-tricarboxylic acid.

Step 2: Synthesis of 1,3,5-Triazine-2,4,6-tricarboxamide (Example with 1-aminododecane) [1]

-

Acyl Chloride Formation: In a two-neck round-bottom flask, treat 1,3,5-triazine-2,4,6-tricarboxylic acid with oxalyl chloride in the presence of a catalytic amount of DMF to form 1,3,4-triazinetricarbonyl trichloride. Detailed conditions for this step were not provided in the source material but would follow standard procedures for acid chloride formation.

-

Amidation: Dissolve the resulting 1,3,4-triazinetricarbonyl trichloride in chloroform.

-

Amine Addition: Add 1-aminododecane and triethylamine to the solution.

-

Reaction: Stir the reaction mixture to allow for the formation of the tricarboxamide.

-

Isolation: The product can be isolated and purified using standard techniques such as extraction and chromatography.

Quantitative Data: Two-Step Protocol

| Step | Product | Reagents | Conditions | Yield |

| 1 | 1,3,5-Triazine-2,4,6-tricarboxylic acid | NaOH, H2O/EtOH | Reflux, 10 h | 97% |

| 2 | N,N',N''-tridodecyl-1,3,5-triazine-2,4,6-tricarboxamide | 1-aminododecane, Et3N, CHCl3 | - | 52% |

Direct Amidation Protocol (Aminolysis)

Direct amidation of esters with amines, also known as aminolysis, is a more atom-economical approach. However, for this compound, this reaction can be challenging due to the electronically withdrawn nature of the triazine ring, which can deactivate the ester groups towards nucleophilic attack. Elevated temperatures or catalytic conditions may be necessary to drive the reaction to completion. While specific literature on the direct aminolysis of this particular substrate is limited, a general protocol can be proposed based on standard amidation procedures.

Diagram: Direct Amidation Pathway

Caption: General pathway for the direct amidation of this compound.

General Experimental Protocol: Direct Amidation

This protocol provides a general starting point for the direct amidation. Optimization of the solvent, temperature, and catalyst (if any) will likely be required for specific amines.

-

Reaction Setup: In a sealed reaction vessel or a round-bottom flask equipped with a reflux condenser, combine this compound (1 equivalent) and the desired amine (3-10 equivalents).

-

Solvent: A high-boiling point, inert solvent such as toluene, xylene, or DMF can be used. In some cases, the reaction may be run neat using an excess of the amine as the solvent.

-

Conditions (select one):

-

Thermal: Heat the reaction mixture at a high temperature (e.g., 100-160 °C) for an extended period (12-48 hours). Monitor the reaction progress by TLC or LC-MS.

-

Catalytic: Add a catalyst such as a Lewis acid (e.g., Ti(OiPr)4, ZrCl4) or a base (e.g., DBU, NaH). The reaction may proceed at a lower temperature with the addition of a catalyst.

-

Microwave-Assisted: Perform the reaction in a dedicated microwave reactor. This can significantly reduce the reaction time.

-

-

Work-up: After the reaction is complete (as determined by monitoring), cool the mixture to room temperature. If a solvent was used, remove it under reduced pressure.

-